molecular formula C7H14O B6264511 (1,2,2-trimethylcyclopropyl)methanol CAS No. 133753-26-1

(1,2,2-trimethylcyclopropyl)methanol

Cat. No.: B6264511
CAS No.: 133753-26-1
M. Wt: 114.2
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Description

(1,2,2-trimethylcyclopropyl)methanol is an organic compound with the molecular formula C7H14O It is a type of alcohol where the hydroxyl group (-OH) is attached to a cyclopropane ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,2-trimethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 1,1,2-trimethylcyclopropane with formaldehyde in the presence of a strong acid catalyst to yield the desired alcohol. Another approach involves the reduction of (1,2,2-trimethylcyclopropyl)carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,2,2-trimethylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

(1,2,2-trimethylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving alcohols.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1,2,2-trimethylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropane ring’s unique structure may also affect the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the three methyl groups on the cyclopropane ring.

    (1,1-dimethylcyclopropyl)methanol: Similar but with only two methyl groups on the cyclopropane ring.

    (1,2-dimethylcyclopropyl)methanol: Similar but with different methyl group positions on the cyclopropane ring.

Uniqueness

(1,2,2-trimethylcyclopropyl)methanol is unique due to the presence of three methyl groups on the cyclopropane ring, which can influence its chemical reactivity and physical properties. This structural feature may also affect its interactions with biological molecules, making it a compound of interest for further research and development.

Properties

CAS No.

133753-26-1

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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